Zinc ricinoleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWVVGZMLGEIW-GNNYBVKZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891887 | |
| Record name | Zinc ricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-19-2, 93028-47-8 | |
| Record name | Zinc ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt, (R-(Z))-, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093028478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc ricinoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc diricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt, [R-(Z)]-, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOH1Z111J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Zinc Ricinoleate
Conventional Synthetic Routes
Conventional methods for synthesizing zinc ricinoleate (B1264116) typically involve the reaction of ricinoleic acid, often sourced from castor oil, with a zinc compound. These methods can utilize different catalytic systems, including enzymatic and alkali catalysts.
Enzymatic Catalysis in Zinc Ricinoleate Production
Enzymatic synthesis of this compound involves the use of enzymes, typically lipases, to cleave castor oil into glycerol (B35011) and ricinoleic acid, followed by the reaction of ricinoleic acid with a zinc compound, such as zinc oxide. This process is often carried out in the presence of water at temperatures between 10°C and 70°C. atamanchemicals.comgoogle.com The enzyme facilitates the initial hydrolysis of castor oil, making the ricinoleic acid available for reaction with the zinc source. After the reaction is complete, the water is removed. atamanchemicals.comgoogle.com Lipases obtained from Thermomyces are a preferred choice for this method. atamanchemicals.comgoogle.com
A one-step enzymatic process has been described where a mixture of water and castor oil is reacted with a zinc compound and an enzyme capable of separating castor oil into glycerol and ricinoleic acid at temperatures between 10°C and 70°C. google.com In this procedure, the enzyme first cleaves the castor oil, and the released ricinoleic acid immediately reacts with the zinc compound to form this compound. google.com Zinc oxide is commonly used as the zinc compound in this enzymatic synthesis. google.com The pH of the aqueous phase during the reaction can be maintained between 9 and 14, preferably between 9 and 12, and particularly between 9 and 11. google.com
Alkali-Catalyzed Synthesis Pathways
Alkali-catalyzed synthesis offers an alternative to enzymatic methods, potentially providing a more cost-effective route by avoiding the use of expensive enzymes and zinc salts mdpi.com. One innovative alkali-catalyzed approach involves a two-step process utilizing castor oil and zinc oxide in the presence of an alkali catalyst nih.govmdpi.com.
A reported two-step alkali-catalyzed synthesis of this compound involves the initial preparation of an intermediate compound, methyl ricinoleate, followed by its saponification in the presence of zinc oxide. nih.govresearchgate.netmdpi.com
The first step is the transesterification of castor oil with methanol (B129727), catalyzed by sodium hydroxide (B78521) (NaOH). nih.govresearchgate.netmdpi.com This reaction yields methyl ricinoleate and glycerol as a byproduct. nih.govresearchgate.netmdpi.com The glycerol can be easily removed by washing. researchgate.net
The second step involves the saponification of the synthesized methyl ricinoleate with zinc oxide particles under alkali catalysis, which produces this compound. nih.govresearchgate.netmdpi.com The volume of zinc oxide particles used in this step can influence the coordination geometry of the zinc ion in the resulting carboxylate-zinc complexes. mdpi.commendeley.com This two-step process avoids the direct use of enzymes and zinc salts. mdpi.com
Methyl ricinoleate (C₁₉H₃₆O₃) is a key intermediate in the alkali-catalyzed synthesis of this compound from castor oil. It is the methyl ester of ricinoleic acid. ontosight.ai Methyl ricinoleate can be synthesized through the transesterification of castor oil with methanol catalyzed by sodium hydroxide. nih.govresearchgate.netmdpi.com
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Diffraction (XRD) can be used to confirm the successful synthesis of methyl ricinoleate and this compound. researchgate.netmdpi.commendeley.com For instance, ¹H and ¹³C NMR spectroscopy can confirm the presence of characteristic peaks corresponding to the alkyl chain of the fatty acid anion in the synthesized this compound. mendeley.com XRD patterns can indicate the presence of both crystalline and amorphous regions in the synthesized product, with specific peaks potentially indicating the presence of the Wurtzite ZnO structure and amorphous regions related to disordered alkyl chains in the ZnO-carboxylate complexes. mendeley.com
Data from characterization studies can provide insights into the structure and properties of the synthesized intermediate and final products.
| Compound | Characterization Techniques Used | Key Findings | Source |
| Methyl Ricinoleate | FTIR, NMR, TGA | Confirmation of structure | nih.govmdpi.com |
| This compound | XRD, FTIR, NMR, HR-SEM, AFM, TGA | Confirmation of synthesis, particle formation (agglomerated), thermal stability, influence of ZnO volume on zinc ion coordination geometry | nih.govresearchgate.netmdpi.commendeley.com |
| Methyl Ricinoleate | FTIR, NMR, XRD | Confirmation of synthesis | researchgate.netmendeley.com |
| This compound | FTIR, NMR, XRD | Confirmation of synthesis, presence of crystalline/amorphous regions, ZnO structure | mendeley.com |
Two-Step Transesterification and Saponification Protocol
Electrochemical Synthesis Approaches
Electrochemical synthesis offers a facile, catalyst-free method for preparing this compound, presenting an alternative to conventional catalyst-aided processes. atamanchemicals.comgoogle.comresearchgate.net
Anodization of Zinc Substrates in Ricinoleic Acid Electrolytes
This compound can be prepared electrochemically by anodizing a zinc substrate, such as zinc foil or a zinc thin film, in an electrolyte solution containing ricinoleic acid. atamanchemicals.comgoogle.comresearchgate.netalfa-chemistry.comaogubio.com This process involves applying a positive potential to the zinc electrode. google.com
Ricinoleic acid typically has low electrical conductivity and high viscosity, necessitating the addition of substances like water and ethanol (B145695) to the electrolyte to increase conductivity and reduce viscosity for effective reaction at the electrode/electrolyte interface. google.comalfa-chemistry.com Ethanol can act as a kind of surfactant as ricinoleic acid is immiscible with water but soluble in ethanol. google.com
The electrochemical anodization can be performed under specific voltage conditions, for example, between 10 V and 90 V, and for durations ranging from 30 minutes to 3 hours. google.com More specifically, conditions between 30 V and 80 V for 1 to 3 hours have been suggested as preferable. google.com Lower voltages (below 10 V) may result in a smaller surface area and limited production. google.com Reaction times less than 1 hour may lead to very low yields, while times exceeding 3 hours might result in a thicker this compound layer, potentially limiting the sustainability of the electrochemical reaction. google.com
Research findings indicate that the average size and production yield of electrochemically synthesized this compound are strongly dependent on the external bias (voltage) and anodization time. atamanchemicals.comresearchgate.netaogubio.com Increasing the voltage from 30 V to 80 V has been shown to increase the average particle diameter from 9.3 µm to 15.2 µm. atamanchemicals.comresearchgate.netaogubio.com An external bias of 80 V has been reported to yield the most stable particle structure and highest production yield. atamanchemicals.comresearchgate.net During the anodization process, the particles may agglomerate and grow into larger particles. atamanchemicals.comresearchgate.net
Electrochemical synthesis can produce spherical this compound particles with increased surface area. google.com Studies have shown that electrochemically synthesized this compound can exhibit enhanced performance in applications such as ammonia (B1221849) adsorption compared to commercially available counterparts, which has been attributed to the increased surface area. google.comalfa-chemistry.com
Influence of Electrochemical Parameters on Particle Morphology and Production Yield
Electrochemical synthesis parameters, particularly the applied external bias (voltage) and anodization time, have a significant influence on the particle morphology and production yield of this compound. Research indicates that the average size of electrochemically synthesized this compound particles and the production yield are strongly dependent on these factors. atamanchemicals.comresearchgate.netaogubio.com
Studies have shown that increasing the external bias can lead to an increase in the average particle diameter. For instance, in one study, the average particle size increased from 9.3 µm at 30 V to 15.2 µm at 80 V. atamanchemicals.comresearchgate.netaogubio.com An external bias of 80 V was found to afford the most stable particle structure and the highest production yield in that specific electrochemical setup. atamanchemicals.comresearchgate.netaogubio.com During the anodization process, the particles tend to agglomerate and grow, forming larger particles with a distinct spherical morphology. atamanchemicals.comresearchgate.netaogubio.com This spherical morphology and increased surface area can contribute to enhanced performance in applications such as odor removal. researchgate.net
The following table illustrates the influence of external bias on particle size:
| External Bias (V) | Average Particle Diameter (µm) |
| 30 | 9.3 |
| 80 | 15.2 |
Data derived from research on electrochemical synthesis of this compound. atamanchemicals.comresearchgate.netaogubio.com
Comparative Analysis of Synthesis Efficiency and Product Purity
The efficiency and purity of this compound obtained from different synthesis methods can vary. While direct comparative data on the gravimetric yield and chemical purity (% this compound) for all methods is not extensively detailed in the available literature, insights can be drawn from reported procedures and performance characteristics.
The electrochemical method has been noted for its facile nature compared to conventional catalyst- or enzyme-aided processes. atamanchemicals.comresearchgate.netaogubio.com While specific yield percentages for the electrochemical synthesis across different parameters are not widely available, the dependence of production yield on external bias is highlighted, with 80 V yielding the highest amount in one study. atamanchemicals.comresearchgate.netaogubio.com
Comparative analysis of the performance of this compound synthesized via different routes or with varying characteristics can indirectly suggest differences in effective purity or morphology. For instance, electrochemically synthesized this compound with optimized particle morphology (spherical, larger size) has demonstrated significantly enhanced odor-removing capacity (up to 88% ammonia removal in 30 minutes), outperforming commercially available this compound products in some tests. atamanchemicals.comresearchgate.netaogubio.com This suggests that synthesis conditions impacting particle characteristics play a crucial role in the product's efficacy. Furthermore, the "activation" of this compound, potentially related to its formulation or presentation rather than intrinsic chemical purity, has been shown to play a significant role in its interaction with odor molecules, requiring less material for the desired effect compared to non-activated forms. mutualcdn.com
Sustainable and Green Chemistry Principles in this compound Production
The production of this compound aligns with certain sustainable and green chemistry principles, primarily due to its origin from renewable resources. Ricinoleic acid, the key fatty acid component, is derived from castor oil, a vegetable oil obtained from the Ricinus communis plant. atamanchemicals.comsarchemlabs.comsarchemlabs.com Utilizing a bio-based feedstock like castor oil contributes to the sustainability of this compound production, reducing reliance on petrochemical resources.
Efforts in developing synthesis methodologies that avoid hazardous or costly reagents also contribute to greener production. The alkali-catalyzed two-step method, for example, is highlighted for not requiring expensive lipase (B570770) enzymes. mdpi.com
Furthermore, sustainability considerations are influencing the broader market for this compound, leading to an emphasis on eco-friendly raw materials, manufacturing processes, and packaging solutions to minimize environmental impact. sarchemlabs.commarkwideresearch.com The compound's biodegradability is also cited as an environmentally friendly attribute. sarchemlabs.com
The focus on sustainable practices in sourcing and manufacturing enables suppliers to meet growing consumer preferences for eco-friendly products and differentiate themselves in the market. sarchemlabs.commarkwideresearch.com
Mechanistic Elucidation of Chemical Interactions in Odor Abatement
Molecular Adsorption and Complexation Mechanisms
Zinc ricinoleate (B1264116) functions by trapping and absorbing odor molecules through chemical binding atamanchemicals.comsprchemical.comekokoza.com. The central zinc ion in the zinc ricinoleate molecule plays a crucial role in these interactions comindex.es. While pure this compound can be waxy and insoluble in water, its activation, often achieved by solubilization with the aid of surfactants or chelating agents, exposes the zinc atom's reaction sites, making them available for binding with malodor molecules comindex.esgoogle.commutualcdn.com.
Chemical Binding with Organosulfur Compounds (e.g., Mercaptans, Hydrogen Sulfide)
Organosulfur compounds, such as mercaptans (thiols) and hydrogen sulfide (B99878) (H₂S), are significant contributors to many unpleasant odors, often described as rotten egg or garlic-like smells comindex.esmutualcdn.com. This compound exhibits excellent selectivity and capability to remove these sulfurous compounds atamanchemicals.comresearchgate.net. The zinc atom in this compound forms strong chemical bonds with the sulfur atoms present in these malodorous molecules google.commutualcdn.com. This binding effectively sequesters the odor-causing sulfur compounds, rendering them non-volatile and thus imperceptible to the olfactory system mutualcdn.comresearchgate.net. The mechanism can involve the formation of mercaptides in the case of mercaptans ictchemicals.comictchemicals.com.
Chemical Binding with Nitrogenous Compounds (e.g., Ammonia (B1221849), Amines)
Nitrogenous compounds, including ammonia (NH₃) and various amines, are another major class of odor-active substances, often associated with smells like urine or spoiled fish comindex.esmutualcdn.com. This compound is effective in neutralizing these compounds through chemical binding with the nitrogen atoms atamanchemicals.comgoogle.comresearchgate.netresearchgate.net. Simulation studies have shown that the zinc ion can interact with ammonia, leading to structural changes in the this compound molecule that enhance its solubility and adsorption activity atamanchemicals.comresearchgate.netresearchgate.netalfa-chemistry.com. This nucleophilic attack by nitrogenous compounds on the zinc atom facilitates the formation of stable complexes, removing the odorous amines and ammonia from the air google.commutualcdn.comresearchgate.net.
Complexation with Low Molecular Weight Carboxylic Acids (e.g., Isovaleric Acid)
Low molecular weight carboxylic acids, such as isovaleric acid, contribute to odors like that of body odor or rancid oil mutualcdn.com. This compound can also complex with these acidic compounds ictchemicals.comgoogle.comgoogle.comepo.orgjustia.com. While the interaction with sulfur and nitrogen compounds is often highlighted, the zinc ion's ability to interact with the carboxylate group of these volatile fatty acids contributes to odor neutralization ictchemicals.comgoogle.comgoogle.com. Research findings indicate that this compound can effectively eliminate isovaleric acid alfa-chemistry.comresearchgate.net.
| Odor Compound Class | Examples | Interacting Atom |
| Organosulfur Compounds | Mercaptans, Hydrogen Sulfide | Sulfur (S) |
| Nitrogenous Compounds | Ammonia, Amines | Nitrogen (N) |
| Low Molecular Weight Carboxylic Acids | Isovaleric Acid | Oxygen (O) |
Table 1: Interaction of this compound with Key Odor Compound Classes
Detailed research, including molecular dynamics simulations, provides insights into these interactions. For instance, simulations of the interaction between this compound and ammonia have revealed structural changes that facilitate binding atamanchemicals.comresearchgate.netresearchgate.netalfa-chemistry.com.
Formation of Adducts and Clathrate-Type Structures
The mechanism of odor fixation by this compound is described as a complicated combination of adsorption, complex formation, and in some instances, chemical formation ictchemicals.comictchemicals.com. Experimental results suggest that the mechanism of action can involve the formation of adducts of the clathrate type researchgate.net. These structures essentially trap the odor molecules within a cage-like framework formed by the this compound molecules or their aggregates, preventing their release and perception mutualcdn.comresearchgate.net. The ability of activated this compound to self-assemble at the surface of a solution can also play a role in the adsorption process mutualcdn.com.
Influence on Microbial Odor Production Pathways
While this compound is primarily known for its chemical odor neutralization properties, its influence on microbial odor production pathways is also a subject of investigation. It is important to note that this compound itself generally does not possess bactericidal or fungicidal properties and does not interfere with the natural skin flora atamanchemicals.comulprospector.comekokoza.comalfa-chemistry.com. Its odor-neutralizing effect is distinct from the action of antimicrobial agents that kill or inhibit the growth of odor-causing bacteria atamanchemicals.comulprospector.comekokoza.com.
Inhibition of Bacterial Enzymatic Activity (e.g., Hydrolytic Enzymes)
Although this compound is not an antimicrobial agent in the traditional sense, some research suggests it may exhibit anti-odor activity through the inhibition of certain bacterial enzymes alfa-chemistry.com. Specifically, it is thought that this compound might inhibit hydrolytic enzymes produced by bacteria in areas like the human axilla alfa-chemistry.com. These enzymes are responsible for breaking down components of sweat into smaller, volatile, malodorous molecules google.comspecialchem.com. By inhibiting the activity of these enzymes, this compound could potentially reduce the formation of these odor-causing degradation products alfa-chemistry.comgoogle.com. This proposed mechanism involves intervening in the enzymatic process of bacterial decomposition of perspiration google.com.
| Proposed Mechanism | Description |
| Inhibition of Hydrolytic Enzymes | Reduces the breakdown of sweat components into malodorous molecules by bacteria. |
Table 2: Proposed Influence on Microbial Odor Production
Further detailed research findings are needed to fully elucidate the extent and mechanisms of this enzymatic inhibition by this compound.
Reduction of Odoriferous Molecule Formation
While this compound is primarily known for its ability to neutralize existing odor molecules through complexation, some sources suggest it may also contribute to odor reduction by influencing the processes that generate these molecules cymitquimica.comsarchemlabs.com. However, it is important to note that this compound is generally described as not possessing bactericidal or fungicidal properties and therefore does not interfere with the natural skin flora atamanchemicals.comictchemicals.compurenature.co.nzmakingcosmetics.com. Some research indicates it might inhibit specific hydrolytic enzymes produced by bacteria that break down sweat components into odoriferous substances alfa-chemistry.com. This enzymatic inhibition could theoretically reduce the formation of certain odor molecules, although its main mode of action remains the trapping and absorption of already formed molecules atamanchemicals.comictchemicals.compurenature.co.nzmakingcosmetics.com.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods, particularly molecular dynamics simulations, have been employed to gain deeper insights into the interaction mechanisms of this compound with odor-active substances researchgate.netalfa-chemistry.comresearchgate.netproquest.com.
Molecular Dynamics Simulations for Interaction Mechanism Elucidation
Molecular dynamics simulations have been utilized to study the dynamic behavior of this compound molecules in different environments, including vacuum, oil phase, and aqueous solution researchgate.netalfa-chemistry.comresearchgate.netproquest.com. These simulations have helped to visualize molecular conformations and understand how the accessibility of the zinc ion changes depending on the surrounding medium researchgate.netalfa-chemistry.comresearchgate.net. Simulations have shown that in vacuum and oil phases, the Zn²⁺ ion is largely shielded by oxygen ligands researchgate.netalfa-chemistry.comresearchgate.net. However, in aqueous solutions, interactions with water molecules can weaken this electrostatic shield, making the zinc ion more susceptible to nucleophilic attack by odor-active compounds researchgate.netalfa-chemistry.comresearchgate.net.
Simulations of the interaction between this compound and ammonia, a common odor molecule, have revealed structural changes in this compound upon adduct formation researchgate.netalfa-chemistry.comresearchgate.netproquest.com. These changes can lead to increased solubility and adsorption activity of this compound, aligning with experimental observations researchgate.netalfa-chemistry.comresearchgate.netproquest.com.
Computational Modeling of Zinc Ion Coordination Geometry and Reactivity
Computational modeling approaches are valuable for understanding the coordination geometry of the zinc ion in this compound and how this influences its reactivity with odor molecules. While specific detailed computational studies solely focused on the zinc ion coordination within this compound were not extensively found, research on zinc complexes with organic ligands, including carboxylates, provides relevant insights mdpi.commdpi.com.
Zinc ions typically exhibit a coordination number of 4, but can also form complexes with trigonal bipyramidal and octahedral geometries mdpi.com. The coordination mode of the carboxylate group to the metal ion in zinc carboxylates can be varied, as indicated by spectroscopic studies mdpi.com. Computational modeling can help predict preferred coordination structures and the electronic properties of the zinc center, which are crucial for its interaction with the functional groups of odor molecules (e.g., lone pairs on nitrogen and sulfur atoms). Studies on other zinc complexes have involved determining coordination numbers and geometry using techniques like X-ray crystallography and theoretical calculations mdpi.comresearchgate.net. Applying similar computational techniques to this compound could further elucidate the precise nature of the bond formation with odor molecules.
Solvation Effects on this compound Molecular Structure and Adsorption Activity
Solvation plays a significant role in the behavior and efficacy of this compound as an odor adsorbent researchgate.netalfa-chemistry.comgoogle.comresearchgate.net. As a waxy solid that is substantially insoluble in water, this compound requires solubilization or dispersion to expose the active zinc sites for interaction with odor molecules, particularly in aqueous environments where many odor-causing substances are present or transported ictchemicals.comgoogle.comgoogle.com.
Molecular dynamics simulations have demonstrated that the interaction of this compound with water molecules in aqueous solution leads to structural transitions that reduce the electrostatic shielding around the Zn²⁺ ion researchgate.netalfa-chemistry.comresearchgate.net. This increased accessibility of the zinc ion facilitates nucleophilic attack by odor-active compounds researchgate.netalfa-chemistry.comresearchgate.net. The solubility and adsorption activity of this compound are enhanced in aqueous solutions where the zinc center is more exposed researchgate.netalfa-chemistry.comresearchgate.netproquest.com. Formulations often include surfactants and solubility promoters to effectively disperse or solubilize this compound and maximize the availability of the active zinc sites ictchemicals.comgoogle.comgoogle.com.
Advanced Analytical Characterization Techniques in Zinc Ricinoleate Research
Spectroscopic Characterization
Spectroscopic methods, such as FTIR and NMR, are fundamental for confirming the chemical structure and identifying functional groups within the zinc ricinoleate (B1264116) molecule. XRD provides information about the crystalline nature and phase composition of the material.
FTIR spectroscopy is a valuable tool for identifying the characteristic functional groups present in zinc ricinoleate and confirming its successful synthesis. Analysis of the infrared spectrum allows researchers to observe specific vibrational modes corresponding to different chemical bonds within the molecule. For instance, studies confirming the synthesis of this compound and its precursor, methyl ricinoleate, utilize FTIR to identify key peaks. mdpi.comresearchgate.netresearchgate.net
Characteristic peaks for methyl ricinoleate, as identified in related research, include those around 1740 cm⁻¹ and 1171 cm⁻¹ corresponding to the C=O stretch of the methyl ester, peaks between 1457–1436 cm⁻¹ for the C-H bending of the methyl group, a broad peak at 3426 cm⁻¹ for the stretching vibration of the hydroxyl group on the 12th carbon, and peaks at 1121 cm⁻¹ and 1080 cm⁻¹ assigned to the C-O stretching vibration of the secondary alcohol. mdpi.com While specific peak assignments for this compound itself can vary depending on the sample's state and preparation, FTIR is routinely used to confirm the presence of the carboxylate group coordinated with zinc and the characteristic features of the ricinoleate chain. researchgate.netresearchgate.net
Table 1: Characteristic FTIR Peaks for Methyl Ricinoleate (Example from related research)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1740, ~1171 | C=O stretch (Methyl Ester) |
| 1457–1436 | C-H bending (Methyl Group) |
| 3426 | O-H stretch (Hydroxyl Group) |
| 1121, 1080 | C-O stretch (Secondary Alcohol) |
Note: Specific peak positions for this compound may vary.
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure and the arrangement of atoms within this compound. These techniques are essential for unequivocally confirming the structure of synthesized this compound. mdpi.comresearchgate.netmendeley.com
¹³C NMR spectroscopy allows for the identification of distinct carbon environments. For this compound, characteristic signals are observed for the carboxylate carbon (–COO⁻), the carbons involved in the double bond (–CH=CH–), the carbon bearing the hydroxyl group (CHOH), the various methylene (B1212753) carbons (–CH₂–) along the fatty acid chain, and the terminal methyl group (CH₃). mdpi.com The chemical shifts of these carbons provide direct evidence of the molecule's structure. For example, a peak at 174.37 ppm has been assigned to the carboxylate carbon, while peaks at 125.26 and 133.38 ppm are attributed to the carbon double bond. The carbon connected to the hydroxyl group typically appears around 71.52 ppm. mdpi.com The presence of a peak around 51.49 ppm can indicate residual methyl ricinoleate. mdpi.com
¹H NMR spectroscopy complements ¹³C NMR by providing information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. Analysis of proton signals helps to further confirm the structural integrity of the ricinoleate chain and the presence of key functional groups like the hydroxyl group and the double bond. researchgate.netmendeley.com
Table 2: Characteristic ¹³C NMR Peaks for this compound (Example from related research)
| Chemical Shift (ppm) | Carbon Assignment |
| ~174.37 | Carboxylate (–COO⁻) |
| ~125.26, ~133.38 | Carbon Double Bond (–CH=CH–) |
| ~71.52 | Carbon Bearing Hydroxyl (CHOH) |
| 22.65–36.87 | Methylene (–CH₂–) |
| ~14.2 | Terminal Methyl (CH₃) |
| ~51.49 | Methoxy (Residual Methyl Ricinoleate) mdpi.com |
Note: Specific chemical shifts may vary depending on the solvent and conditions.
XRD is a powerful technique for investigating the crystalline structure and identifying different phases present in solid materials like this compound. It can reveal whether the material is crystalline, amorphous, or a mixture of both. mdpi.commendeley.com
XRD patterns of this compound have shown the presence of both crystalline and amorphous regions. mdpi.commendeley.com Characteristic diffraction peaks in the 2θ range of 30–38°, specifically around 31.72°, 34.38°, and 36.21°, have been observed and correlated with the Wurtzite structure of zinc oxide (ZnO). mdpi.commendeley.com The presence of these peaks confirms the formation of the zinc salt of ricinoleic acid. mdpi.com Additionally, amorphous regions are typically observed in the 2θ range of 19–23°, which are indicative of the disordered alkyl chains of the ricinoleate anions within the zinc-carboxylate complexes. mdpi.commendeley.com XRD data can also be used to estimate the crystallite size of the material using techniques like the Scherrer equation. mdpi.com
Table 3: Characteristic XRD Peaks for this compound (Example from related research)
| 2θ Angle (°) | Assignment | Crystallinity |
| ~31.72 | Wurtzite ZnO structure (100) | Crystalline |
| ~34.38 | Wurtzite ZnO structure (002) | Crystalline |
| ~36.21 | Wurtzite ZnO structure (101) | Crystalline |
| 19–23 | Disordered Alkyl Chains (Amorphous Halo) | Amorphous |
Note: Peak positions can be influenced by synthesis methods and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure Elucidation
Microscopic and Morphological Analysis
Microscopic techniques provide visual information about the physical form, particle size, shape, and surface characteristics of this compound. These techniques are essential for understanding the material's morphology, which can significantly impact its properties and performance.
HR-SEM is widely used to examine the surface morphology and particle shape of materials at high magnification. For this compound, HR-SEM images reveal the physical appearance of the synthesized product, including the size and distribution of particles and the presence of aggregates. mdpi.comresearchgate.netmendeley.comdntb.gov.uaresearchgate.net
Studies utilizing HR-SEM have shown that this compound samples often form agglomerated particles. mdpi.comresearchgate.netmendeley.comdntb.gov.uaresearchgate.net While XRD may indicate smaller crystallite sizes, HR-SEM images often show larger particle sizes due to this agglomeration phenomenon. mdpi.com HR-SEM can also be coupled with Energy Dispersive Spectroscopy (EDS) to perform elemental analysis of the sample surface, confirming the presence and distribution of elements like zinc, oxygen, and carbon, which further supports the successful synthesis of this compound. mdpi.com
AFM is a surface sensitive technique that provides high-resolution three-dimensional topographic images of a material's surface. It can be used to assess surface roughness, identify surface features, and measure the dimensions of individual particles or aggregates at the nanoscale. mdpi.comresearchgate.netmendeley.comdntb.gov.uarsc.orgresearchgate.net
AFM analysis of this compound complements HR-SEM by offering detailed insights into the surface topography. It can confirm the morphology observed by SEM and provide quantitative data on surface roughness. rsc.org Research on this compound has utilized AFM to examine the morphology and confirm the formation of particles, including observations of larger particles. mdpi.comresearchgate.netmendeley.comdntb.gov.ua AFM can also be used to examine height profiles of the material, providing further evidence of crystalline and amorphous regions or variations in particle height. mdpi.com
High-Resolution Scanning Electron Microscopy (HR-SEM) for Particle Morphology
Thermal Analysis Techniques
Thermal analysis techniques are employed to investigate the behavior of this compound under varying temperatures, providing insights into its stability and decomposition characteristics.
Thermogravimetric Analysis (TGA) is a key technique used to assess the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. nih.govmdpi.com This analysis helps determine the temperatures at which the material begins to decompose and the extent of mass loss at different stages.
Studies have utilized TGA to confirm the thermal stability of synthesized this compound. For instance, TGA measurements were used to analyze this compound prepared through an alkali-catalyzed two-step procedure. nih.govmdpi.com The analysis involved heating the sample from 25 to 600 °C at a rate of 10 °C/min in a nitrogen atmosphere. nih.gov Another study investigating organic zinc salts as activators for rubber vulcanization also employed TGA to study the thermal stability of this compound, with measurements performed in an argon atmosphere from 25 to 600 °C, followed by heating in air to 900 °C at a rate of 20 °C/min. mdpi.com The temperature at which 5% mass loss occurs (T₅%) is often used as an indicator of the onset decomposition temperature. mdpi.com
Research findings indicate that this compound exhibits thermal stability within relevant application temperature ranges. For example, one study reported a T₅% of 194 °C for this compound. mdpi.com While some organic zinc activators might show a slight reduction in T₅% compared to conventional zinc oxide, they generally remain thermally stable up to temperatures around 300 °C, which is considered sufficient for many technological applications. mdpi.com
Chromatographic and Other Analytical Methods for Performance Evaluation
Chromatographic methods, alongside other analytical techniques, are vital for evaluating the performance of this compound, particularly in the context of its odor-adsorbing function.
Gas Chromatography (GC) is a powerful technique used in the analysis of reactions involving the synthesis of this compound and related compounds. GC can be employed to determine the conversion of reactants and the purity of products.
In the context of this compound production, GC has been used to analyze the conversion of castor oil in transesterification reactions, which yield intermediates like methyl ricinoleate. google.comredalyc.org For example, GC analysis was performed on samples of this compound to confirm the completeness of the conversion of castor oil. google.com GC coupled with mass spectrometry (GC-MS) is also utilized for the analysis of esters obtained from reactions involving castor oil and ricinoleic acid, allowing for the identification and quantification of various components. redalyc.orgresearchgate.net This includes the analysis of methyl ricinoleate and other fatty acid methyl esters. researchgate.net
GC methods can be developed for the quantitative determination of specific compounds related to this compound. For instance, a GC-FID (Flame Ionization Detection) method was developed for the quantitative determination of polyglycerol polyricinoleate (PGPR), which involves estimating the content of ricinoleic acid after conversion to methyl ricinoleate. researchgate.net This highlights the utility of GC in quantifying ricinoleic acid derivatives.
Solid Phase Micro-Extraction (SPME) is an analytical technique increasingly used to assess the odor-adsorbing performance of materials like this compound. SPME is a solvent-free sample preparation technique that uses a coated fiber to extract volatile and semi-volatile compounds from a sample's headspace. These extracted compounds can then be analyzed by GC.
SPME, often coupled with GC (SPME-GC), is available as a method for the performance evaluation of malodor absorbing systems, including those utilizing this compound. researchgate.net This technique allows for the measurement of odorant concentrations in the presence and absence of the odor absorber, providing a quantitative measure of its effectiveness. mutualcdn.com Headspace solid phase microextraction gas chromatography (HS-SPME-GC) has been used to test the effectiveness of deodorant activity and compare it with materials like this compound. researchgate.net This demonstrates the application of SPME-GC in evaluating the odor-neutralizing capabilities of this compound-based formulations.
Formulation Science and Interfacial Interactions
Solubilization Strategies for Zinc Ricinoleate (B1264116) in Various Media
Zinc ricinoleate is generally described as being sparingly soluble in customary solvents, including water, due to its polymeric salt structure. google.com This limited solubility necessitates specific strategies to incorporate it effectively into different media for optimal odor absorption.
Utilization of Non-Aqueous Solubilizers for Adduct Formation
Non-aqueous solubilizers play a crucial role in enhancing the solubility and efficacy of this compound. It is hypothesized that these solubilizers facilitate efficient adduct formation with the this compound molecule. google.com This adduct formation is believed to optimally position or "activate" the zinc ion, making it more available for interaction with pollutant or olfactory substances, thereby enhancing neutralization. google.com Preferred nonionic solubilizing agents can include C2-C6 alkylene glycols and poly-C2-C3-alkylene glycol ethers, as well as alcohols and fatty alcohol polyglycol ethers. google.com The use of specific solubilizers, such as alkoxylated amines, has been shown to create water-soluble concentrates of this compound that can be further diluted. google.com
Impact of Water Content on Solubilization and Efficacy
The presence of water can significantly impact the solubilization and, consequently, the efficacy of this compound, particularly when non-aqueous solubilizers are employed for adduct formation. Even small amounts of water can disturb the adduct formation between the solubilizer and the this compound. google.com While pure this compound is water-insoluble, certain activated forms or specific formulations can be dispersible or even soluble in water. ictchemicals.commyskinrecipes.comictchemicals.comalfa-chemistry.com For instance, some liquid forms of this compound are dispersible in water, and specific activated this compound products are readily dilutable in deionized water, maintaining clarity at certain concentrations. myskinrecipes.comictchemicals.com However, achieving clear, stable aqueous solutions often requires the presence of appropriate surfactant systems or stabilizers, especially at lower concentrations. ictchemicals.comictchemicals.com Molecular dynamics simulations suggest that interaction with water molecules can weaken the electrostatic shielding around the Zn2+ ion in this compound, making it more accessible for nucleophilic attack by odor-active compounds in aqueous solution, potentially enhancing adsorption activity. alfa-chemistry.comresearchgate.net Conversely, the low efficiency of pure this compound in water is attributed to the limited interaction with water molecules and the electrostatic shield provided by oxygen atoms. mutualcdn.com
Research findings highlight the importance of water content:
| Formulation Type | Water Content | Solubility/Dispersion | Notes | Source |
| Pure this compound | Low | Water-insoluble | Polymeric salt structure limits solubility. google.com | google.com |
| Activated this compound (Specific Product) | High | Readily Dilutable (DI water) | Maintains clarity at 10-20% dilution. ictchemicals.com | ictchemicals.com |
| Liquid this compound (Specific Product) | - | Dispersible in water | Good stability in pH 7.5-11. myskinrecipes.com | myskinrecipes.com |
| Formulation with Sodium Iminodisuccinate | High | Completely Solubilized | Low foaming and friability exhibited. google.comnus.edu.sg | google.comnus.edu.sg |
| Formulation with Non-Aqueous Solubilizers | Low | Solubilized | Adduct formation is crucial; water can interfere. google.com | google.com |
| Aqueous Surfactant/Detergent Mixtures | High | Precipitates without proper formulation | Difficult to solubilize in water alone. google.com | google.com |
Integration into Complex Chemical Systems
This compound is frequently integrated into complex chemical systems, such as surfactant and detergent mixtures, and is often co-formulated with other active agents to enhance its performance.
Interactions with Surfactant and Detergent Mixtures
This compound is widely used in surfactant and detergent mixtures for the adsorption of odor-active compounds. atamanchemicals.comresearchgate.net However, incorporating this compound into aqueous surfactant systems can be challenging due to its limited water solubility, potentially leading to precipitation. google.com Despite this, under proper formulation conditions, stable liquid detergent compositions containing this compound, nonionic surfactants, anionic surfactants, and pH neutralizing/stabilizing ingredients can be achieved, providing both detergency and effective malodor control. google.com Activated this compound, acting as a soap, possesses surfactant properties and its molecules can self-assemble at the surface of a solution, which is thought to facilitate the capture of odor molecules. mutualcdn.com
Molecular dynamics simulations have been employed to gain insight into the interaction mechanism between this compound and odor-active substances in surfactant and detergent mixtures. atamanchemicals.comalfa-chemistry.comresearchgate.net
Synergistic Effects with Co-Formulated Agents (e.g., Amino-functional Amino Acids, Hops Extract)
Synergistic effects can be observed when this compound is co-formulated with other agents, leading to enhanced deodorizing action.
Amino-functional Amino Acids: Preparations containing this compound and amino-functional amino acids, such as lysine, hydroxylysine, and arginine, have demonstrated improved deodorizing properties. google.comnus.edu.sggoogle.com These amino acids can be used in specific ratios with this compound and solubilizers to create effective deodorizing compositions. google.com In detergent compositions, amino acid substances in modified zinc complexes can generate a synergistic effect with enzymes, contributing to the removal of stains and odorous molecules. epo.org
Hops Extract: The combination of hops extract with this compound has shown synergistic effects in deodorant formulations. myskinrecipes.commdpi.comnih.govdntb.gov.ua Hops extract possesses antibacterial properties against odor-causing bacteria like Corynebacterium xerosis and Staphylococcus epidermidis. mdpi.comnih.govresearchgate.net When combined with this compound in an appropriate base, this combination delivers effective in vivo odor reduction. nih.govresearchgate.net Studies have shown that a hops/zinc ricinoleate stick formulation significantly reduced axillary malodor scores over a 24-hour period. mdpi.comnih.govresearchgate.net This synergistic effect is likely due to the combination of the base ingredients, the antibacterial activity of the hops extract, and the odor-absorbing capability of this compound. nih.gov
A study evaluating the synergistic effect of hops extract and this compound in a deodorant stick showed the following malodor reduction scores:
| Time After Application | Mean Malodor Score |
| Baseline | 6.28 (±0.70) |
| 8 hours | 1.80 (±0.71) |
| 12 hours | 1.82 (±0.74) |
| 24 hours | 2.24 (±0.77) |
Data derived from a study evaluating a hops/zinc ricinoleate stick formulation. mdpi.comnih.govresearchgate.net
Influence of Formulation Matrix on this compound Performance (e.g., Liquid, Powder, Solid Systems)
The physical form of the final product (liquid, powder, solid) significantly influences how this compound is incorporated and its subsequent performance.
Liquid Systems: Incorporating this compound into liquid formulations, particularly aqueous ones, requires careful consideration of solubilization strategies to prevent precipitation. google.com As discussed in Section 5.1, specific solubilizers, surfactant systems, or the use of activated/dispersible forms are necessary. ictchemicals.commyskinrecipes.comictchemicals.comgoogle.comgoogle.com Liquid formulations can include sprays, roll-ons, and liquid detergents. myskinrecipes.comictchemicals.comgoogle.comspecialchem.com
Powder Systems: this compound is available in powder form and can be incorporated into powder formulations. sarchemlabs.comlinden-chemie.comsoapandmore.ca In powder systems, this compound functions as an odor absorber. soapandmore.ca It can be melted with other components during the oil phase when creating formulations like solid deodorants or emulsions. makingcosmetics.comsoapandmore.ca
Solid Systems: this compound is well-suited for solid formulations such as deodorant sticks and waxy pellets. atamanchemicals.commakingcosmetics.comellemental.com In these systems, it is typically melted with other oily components in the oil phase during manufacturing. atamanchemicals.commakingcosmetics.comsoapandmore.caellemental.com The melting point of this compound is approximately 80°C. atamanchemicals.comconnectchemicals.comsarchemlabs.commakingcosmetics.com Solid formulations provide a stable matrix for this compound, allowing it to effectively trap and absorb odor molecules. atamanchemicals.comsoapandmore.ca
The typical use rate of this compound in formulations is often between 1% and 3%, although this can vary depending on the specific product type and desired efficacy. atamanchemicals.commakingcosmetics.commyskinrecipes.comnaturkosmetik-werkstatt.at
Interfacial Chemistry and Surface Phenomena of this compound Agglomerates
The performance and application of this compound are intrinsically linked to its interfacial chemistry and the surface phenomena associated with its particle formation and agglomeration. This compound typically exists as a waxy solid that is largely insoluble in water but soluble in oil. google.comdiynaturally.co.zamakingcosmetics.compurenature.co.nz Its chemical structure, featuring a central zinc ion bonded with two ricinoleate molecules, dictates its interaction with various substances at interfaces. comindex.es
The core mechanism of odor neutralization involves the zinc ion forming complexes with odor-causing molecules. sarchemlabs.comgoogle.comcomindex.es This complexation effectively encapsulates the malodor molecules, rendering them imperceptible. sarchemlabs.com For this binding to occur efficiently, the reaction sites on the zinc atoms need to be accessible. google.com However, the steric hindrance from the surrounding ricinoleate chains can impede the coordination with odor molecules. comindex.es The inclusion of "activating binders," such as alkoxylated amines, can conformationally open the this compound molecule, thereby facilitating the binding process. google.comcomindex.es This highlights the critical role of interfacial interactions in enabling the chemical reaction between this compound and odor molecules.
Studies on the synthesis of this compound, including novel electrochemical approaches, have provided insights into its physical form and the phenomenon of particle agglomeration. During electrochemical synthesis, for instance, particles have been observed to agglomerate and grow into larger structures. researchgate.netgoogle.com The applied voltage during this process can significantly influence the degree and nature of agglomeration, with higher voltages potentially leading to more uneven and larger agglomerates. google.com Characterization techniques such as High-Resolution Scanning Electron Microscopy (HR-SEM) and Atomic Force Microscopy (AFM) have visually confirmed the formation of agglomerated particles in synthesized this compound. mdpi.comresearchgate.net
The particle size and the resulting surface area of this compound agglomerates can impact its odor-removing capacity. Research suggests that a distinct spherical morphology and increased surface area can contribute to enhanced odor-removing performance. researchgate.net This underscores the importance of controlling particle formation and agglomeration during manufacturing to optimize the compound's efficacy.
Furthermore, this compound is known for its anticaking properties, which directly relates to its influence on the agglomeration behavior of solid particles in formulations. atamanchemicals.comulprospector.comulprospector.comincibeauty.com Its ability to limit the agglomeration of solid particles is a valuable characteristic in powder cosmetic products or hard mass cosmetics. incibeauty.com
Research findings on the electrochemical synthesis of this compound illustrate the relationship between synthesis parameters, particle characteristics, and odor removal efficiency. Table 1 presents data derived from a study investigating the effect of applied voltage on the average particle size and ammonia (B1221849) removal capacity of electrochemically synthesized this compound. researchgate.net
| Applied Voltage (V) | Average Particle Size (µm) | Ammonia Removal Capacity (% in 30 min) |
| 30 | 9.3 | - |
| 80 | 15.2 | 88 |
| Commercial Product | - | ~38 (2.3 times lower than at 80V) |
Table 1: Effect of Applied Voltage on Particle Size and Ammonia Removal Capacity of Electrochemically Synthesized this compound researchgate.net
This data suggests that while higher voltages may lead to larger average particle sizes, the specific morphology and potentially other surface characteristics developed at 80V in this study resulted in significantly enhanced odor removal compared to a commercial product. researchgate.net This highlights the complex interplay between synthesis method, particle morphology, agglomeration, and the resulting interfacial activity of this compound.
The surface phenomena of this compound agglomerates, including their size, shape, and the accessibility of zinc ions on their surface, are crucial factors influencing the compound's effectiveness in capturing and neutralizing odor molecules in various formulations. Understanding and controlling these aspects through optimized synthesis and formulation techniques are key to maximizing the performance of this compound as an odor absorber.
Environmental Impact and Sustainable Chemistry of Zinc Ricinoleate
Biodegradation Pathways and Environmental Fate
The environmental fate of zinc ricinoleate (B1264116) is influenced by its potential for biodegradation and its interactions within various environmental compartments.
Assessment of Biodegradability Levels
The organic component of zinc ricinoleate is reported to be readily biodegradable. makingcosmetics.comekokoza.cz One source indicates a biological biodegradability of 99%. ekokoza.czsoapandmore.caalfa-chemistry.com This suggests that the fatty acid portion of the molecule can be broken down by microorganisms in the environment.
Degradation Products and Their Environmental Implications
Upon degradation, this compound is expected to yield ricinoleic acid and zinc ions. While the organic portion (ricinoleic acid) is readily biodegradable, the environmental implications of the zinc component need consideration. Hazardous decomposition products from the combustion or thermal decomposition of this compound can include low molecular weight organic compounds, oxides of carbon, and zinc oxides. makingcosmetics.comekokoza.cz
Source Materials and Renewable Resource Utilization (e.g., Castor Oil)
A key aspect of this compound's sustainable chemistry is its derivation from renewable resources. Ricinoleic acid, the primary organic component, is a major fatty acid (around 90%) found in castor oil, which is extracted from the seeds of the Ricinus communis plant. mutualcdn.comwikipedia.orglipidmaps.orgmdpi.comatamanchemicals.comsprchemical.com Castor oil is considered the sole commercial source of ricinoleic acid. mdpi.com
The production of this compound typically involves the neutralization of ricinoleic acid with a zinc compound, such as zinc oxide. mutualcdn.comgoogle.com Some production methods involve the enzymatic cleavage of castor oil into glycerol (B35011) and ricinoleic acid, followed by the reaction with zinc oxide. atamanchemicals.comgoogle.com Other methods describe a two-step alkali-catalyzed process involving the transesterification of castor oil to methyl ricinoleate, followed by saponification with zinc oxide. mdpi.comresearchgate.net The utilization of castor oil as a source material aligns with the principles of using renewable resources in chemical production. sarchemlabs.comsprchemical.comyouwish.nlglenncorp.com
Interactions with Environmental Zinc Cycles
The zinc component of this compound interacts with the natural environmental zinc cycle.
Influence of pH and Ionic Strength on Zinc Speciation
The speciation of zinc in the environment is heavily influenced by factors such as pH and ionic strength. Zinc can exist in various forms, including free ions (Zn²⁺) and complexed forms. Changes in pH can significantly alter the solubility and complexation of zinc, affecting its mobility and potential bioavailability. Similarly, ionic strength can influence the activity of zinc ions and their interactions with other substances in the environment. While specific detailed research findings on the influence of pH and ionic strength on the speciation of zinc from this compound were not extensively available in the search results, the general principles of zinc chemistry in aquatic and soil systems, where pH and ionic strength play crucial roles in metal speciation, would apply.
Bioavailability of Zinc from this compound in Aquatic Systems
The bioavailability of zinc from this compound in aquatic systems is a critical factor in assessing its potential environmental impact. While zinc is an essential trace element, elevated concentrations can be toxic to aquatic organisms. The degree to which zinc from this compound becomes bioavailable depends on its solubility and the strength of the complex formed between zinc and the ricinoleate anion. Pure this compound is noted as being insoluble in water. mutualcdn.com However, its formulation and the presence of chelating agents can influence the accessibility of the zinc atom. mutualcdn.comalfa-chemistry.com Some formulations are directly dilutable in water, where the zinc component can interact with other substances. alfa-chemistry.cominci.guide Ecotoxicity data for this compound shows an LC50 of 27000 mg/L for fish and an EC10 of 60 mg/L for bacteria, based on the main component. makingcosmetics.comekokoza.cz This suggests a relatively low acute toxicity to certain aquatic organisms at higher concentrations, but the long-term effects and the bioavailability of the released zinc upon degradation warrant further investigation.
Environmental Ecotoxicity Data for this compound
| Endpoint | Organism | Value | Method | Citation |
| Acute Aquatic Toxicity | Fish | LC50: 27000 mg/L (gold orfe) | OECD 203 | makingcosmetics.comekokoza.cz |
| Aquatic Invertebrate | Bacteria | EC10: 60 mg/L | N/A | makingcosmetics.comekokoza.cz |
| Terrestrial Toxicity | N/A | No data available | N/A | makingcosmetics.comekokoza.cz |
| Bioaccumulation Potential | N/A | No potential for bioaccumulation | N/A | makingcosmetics.com |
Green Chemistry Principles in Production and Application
This compound, a zinc salt derived from ricinoleic acid found in castor oil, is recognized for its odor-neutralizing properties and is increasingly used in various applications, including personal care products and industrial odor control lathr.commarkwideresearch.comsarchemlabs.com. Its production and application are areas where green chemistry principles can be applied to enhance sustainability and minimize environmental impact.
The primary raw material for this compound is ricinoleic acid, which is obtained from castor oil, a renewable resource derived from the seeds of the Ricinus communis plant lathr.comsarchemlabs.comtomsofmaine.ca. This reliance on a renewable feedstock aligns with the green chemistry principle of using renewable raw materials ijrpc.com.
Several methods for synthesizing this compound exist, and research is ongoing to develop more environmentally friendly processes mdpi.comresearchgate.net. One innovative two-step synthesis involves the transesterification of castor oil with methanol (B129727) catalyzed by sodium hydroxide (B78521) to produce methyl ricinoleate, followed by the saponification of methyl ricinoleate in the presence of zinc oxide mdpi.comresearchgate.netnih.govresearchgate.net. This alkali-catalyzed method avoids the use of enzymes and zinc salts, which can be costly researchgate.net. Another approach described in patent literature involves a one-step enzymatic process where castor oil is cleaved into glycerol and ricinoleic acid by an enzyme, such as lipase (B570770), in the presence of a zinc compound like zinc oxide, with water being removed after the reaction google.com. This enzymatic method can be carried out at lower temperatures (10-70 °C), potentially reducing energy consumption compared to high-temperature processes google.com. Electrochemical approaches are also being explored for the synthesis of this compound particles without the need for enzymes google.com. These efforts to develop more efficient and less hazardous synthesis routes reflect the green chemistry principles of designing for energy efficiency and using less hazardous chemical syntheses ijrpc.com.
In its application, this compound functions by binding to odor molecules, effectively neutralizing them without masking the smell lathr.comsarchemlabs.comsarchemlabs.com. This mechanism of action is considered environmentally friendly as it addresses odor at its source lathr.com. Furthermore, this compound is described as biodegradable lathr.comsarchemlabs.comdataintelo.com. Its use in products like natural deodorants is highlighted as a sustainable alternative to traditional antiperspirants that may contain aluminum or antibacterial agents like triclosan, which have associated environmental and health concerns lathr.comsarchemlabs.com. The non-antibacterial nature of this compound also supports the skin's natural microbiome lathr.comsarchemlabs.com.
Challenges in the sustainable chemistry of this compound include the volatility in the price and availability of castor oil, its primary raw material dataintelo.com. However, the increasing demand for natural and sustainable ingredients in consumer and industrial products is driving market expansion for this compound markwideresearch.comdataintelo.com. Manufacturers are focusing on enhancing the effectiveness and applicability of this compound in various formulations, including eco-friendly and biodegradable products, to meet the growing demand from environmentally conscious consumers dataintelo.com.
Emerging Research Directions and Future Perspectives for Zinc Ricinoleate
Advanced Material Science Applications Beyond Odor Abatement (e.g., Polyurethane Foams)
While primarily known for odor control in consumer goods, zinc ricinoleate (B1264116) is being investigated for its potential in advanced material science. One area of exploration is its incorporation into polyurethane foams. Research suggests that metal salts of ricinoleic acid, including zinc ricinoleate, can influence the properties of polyurethane foams. Studies have indicated that adding this compound can affect the curing time and porosity of these foams google.com. For instance, the surface curing time of foams can be significantly shortened by adding this compound google.com. This catalytic action on the polyurethane reaction suggests potential applications where controlled curing and specific foam structures are desired google.com. Furthermore, the use of metal salts of ricinoleic acid in polyurethane foams may offer advantages such as lower emission values, improved flame retardancy, and reduced odor google.com. These benefits can potentially be achieved without negatively impacting other physical properties like density, hardness, rebound resilience, or compressive strength google.com.
Nanostructured this compound Development
The development of nanostructured forms of materials often leads to enhanced properties and novel applications. Research is exploring the creation of nanostructured this compound to potentially improve its odor-absorbing capacity and broaden its utility. Studies have investigated the electrochemical synthesis of this compound on zinc foil, demonstrating that the size and yield of the resulting particles are influenced by factors such as external bias and anodization time researchgate.net. For example, increasing the external bias from 30 V to 80 V resulted in an increase in particle diameter from 9.3 μm to 15.2 μm researchgate.net. The electrochemically synthesized this compound with a distinct spherical morphology and increased surface area has shown enhanced odor-removing capacity compared to commercial products researchgate.net. One study reported an 88% odor removal capacity in 30 minutes, which was 2.3 times stronger than a commercial product researchgate.net. This suggests that controlling the nanostructure of this compound could lead to more efficient odor control agents.
Computational Chemistry for Predictive Modeling of Novel Interactions
Computational chemistry plays a crucial role in understanding the fundamental interactions of chemical compounds and predicting their behavior in various environments. For this compound, molecular dynamics computer simulations have been employed to explore its interaction mechanism with odor-active substances alfa-chemistry.comresearchgate.net. These simulations have provided insights into the dynamic characteristics of the this compound molecular structure in different phases, such as vacuum, oil phase, and aqueous solution alfa-chemistry.comresearchgate.net. Studies have shown that the interaction between this compound and water molecules can weaken the electrostatic shielding around the Zn²⁺ atom, making it more accessible for interaction with odor-active compounds alfa-chemistry.comresearchgate.net. Furthermore, simulations of the addition product of this compound with ammonia (B1221849) have indicated structural transformations that enhance solubility and adsorption activity alfa-chemistry.comresearchgate.net. Computational methods, including Monte Carlo simulation and density functional theory (DFT), are also used to study the adsorption interactions of metal oxides, such as nano zinc oxide, with various substances, providing a theoretical basis for understanding similar interactions involving this compound elixirpublishers.commdpi.com. These computational approaches can aid in predicting novel interactions and optimizing the design of this compound-based materials for specific applications.
Development of Standardized Efficacy Assessment Protocols
To accurately compare the performance of this compound and its formulations, particularly in emerging applications, the development of standardized efficacy assessment protocols is important. While sensory panel testing is commonly used to evaluate odor reduction in products containing this compound, standardized methods, such as the ASTM method E 1207-87 for the sensory evaluation of axillary deodorancy, are employed in clinical studies researchgate.net. These methods involve trained panelists evaluating odor intensity under controlled conditions researchgate.net. Beyond sensory evaluation, analytical techniques like Gas Chromatography/Headspace analysis are used to measure the binding of specific odor molecules, such as ammonia, by this compound chempoint.com. The establishment of universally accepted protocols that combine sensory analysis with analytical measurements would provide a more robust framework for evaluating the efficacy of this compound in diverse applications, including those beyond traditional odor control.
Q & A
Q. What peer-review criteria apply to studies investigating ZnR’s novel applications?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility:
- Detail synthesis protocols, including solvent ratios and purification steps.
- Provide raw data for stability tests (e.g., sedimentation rates) in supporting information.
- Avoid redundant descriptions of known surfactants; focus on ZnR-specific modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
